5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide
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Description
5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H17BrN2O3S2 and its molecular weight is 417.34. The purity is usually 95%.
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Scientific Research Applications
Ocular Hypotensive Activity
Research has focused on the development of topically active ocular hypotensive carbonic anhydrase inhibitors for glaucoma treatment. Specifically, 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, including derivatives with similar structures to the compound , have been synthesized and evaluated for their activity in glaucoma models. These compounds aim to maximize inhibitory potency against carbonic anhydrase while optimizing water solubility and minimizing pigment binding in the iris, critical factors for effective glaucoma therapy (Prugh et al., 1991).
Antioxidant Activity
Bromophenols isolated from marine sources, such as the red alga Rhodomela confervoides, have demonstrated potent antioxidant activities. These compounds, structurally related to 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide, show strong free radical scavenging activities, highlighting their potential in preventing oxidative stress and contributing to food preservation (Li et al., 2011).
Biological and Antibacterial Activity
Sulfonamide-derived ligands and their transition metal complexes, including those with bromo and thiophene motifs, have been synthesized and characterized for their antibacterial, antifungal, and cytotoxic activities. These compounds exhibit moderate to significant activity against bacterial strains and fungal infections, indicating their potential in developing new antimicrobial agents (Chohan & Shad, 2011).
Urease Inhibition and Antibacterial Agent
Thiophene sulfonamide derivatives have been investigated for their urease inhibition and antibacterial activities. The study introduces a convenient synthesis approach for these compounds, highlighting their significant effects on urease inhibition and potential as antibacterial agents, thereby contributing to the search for new therapeutic agents (Noreen et al., 2017).
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3S2/c1-18-7-6-10-8-11(2-3-12(10)18)13(19)9-17-23(20,21)15-5-4-14(16)22-15/h2-5,8,13,17,19H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIRXSFRWBZQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.